

3-Demethyl Thiocolchicine-13C2,d6: A Technical

Guide for Researchers

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Compound of Interest

3-Demethyl Thiocolchicine-13C2,d6

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An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Demethyl Thiocolchicine-¹³C₂,d₆ is a stable isotope-labeled derivative of 3-Demethyl Thiocolchicine, a known metabolite of the muscle relaxant thiocolchicoside. This isotopically labeled compound serves as an invaluable tool in analytical and research settings, particularly as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its use is critical for the accurate determination of 3-Demethyl Thiocolchicine levels in biological matrices, which is essential for pharmacokinetic and metabolism studies of thiocolchicoside.

Thiocolchicoside, the parent compound, is a semi-synthetic derivative of colchicine and is clinically utilized for its muscle relaxant, anti-inflammatory, and analgesic properties.[2] The pharmacological activity of thiocolchicoside is primarily attributed to its interaction with y-aminobutyric acid type A (GABA-A) and strychnine-sensitive glycine receptors in the central nervous system. Understanding the metabolic fate of thiocolchicoside, including the formation and clearance of its metabolites like 3-Demethyl Thiocolchicine, is crucial for optimizing its therapeutic use and ensuring patient safety. The incorporation of stable isotopes such as ¹³C and deuterium (d) into the structure of 3-Demethyl Thiocolchicine does not alter its chemical



properties but provides a distinct mass signature, enabling precise quantification in complex biological samples.[1]

Core Data Presentation

Chemical and Physical Properties

Property	Value	Source
Molecular Formula	C19 ¹³ C2H17D6NO5S	MedChemExpress[1]
Molecular Weight	409.50	MedChemExpress[1]
Appearance	Light Yellow to Yellow Solid	LGC Standards[3] (Representative)
Solubility	Soluble in Chloroform	Cayman Chemical[4]
Storage Conditions	-20°C, Hygroscopic	LGC Standards[3] (Representative)

Purity and Documentation (Representative Data)

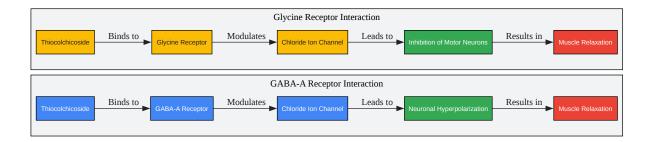
Note: A specific Certificate of Analysis for 3-Demethyl Thiocolchicine- 13 C₂,d₆ was not publicly available. The following data is representative of a closely related stable isotope-labeled compound and a Certificate of Analysis should be obtained from the supplier for lot-specific information.

Parameter	Specification	Result
Purity (HPLC)	>95%	98.34% (at 260 nm)
¹ H-NMR	Conforms to structure	Conforms
Mass Spectrometry	Conforms to structure	Conforms
Isotopic Enrichment	To be specified by the supplier	To be confirmed

Signaling Pathways of the Parent Compound (Thiocolchicoside)



The primary mechanism of action of thiocolchicoside involves its interaction with inhibitory neurotransmitter receptors in the central nervous system.



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Thiocolchicoside's dual inhibitory receptor modulation.

Experimental Protocols

The primary application of 3-Demethyl Thiocolchicine- 13 C₂,d₆ is as an internal standard in quantitative bioanalytical methods, most commonly LC-MS/MS, for the determination of 3-Demethyl Thiocolchicine in biological matrices such as human plasma.

Protocol: Quantification of 3-Demethyl Thiocolchicine in Human Plasma using UPLC-MS/MS

This protocol is a representative method and may require optimization for specific instrumentation and laboratory conditions.

- 1. Materials and Reagents:
- · 3-Demethyl Thiocolchicine reference standard
- 3-Demethyl Thiocolchicine-¹³C₂,d₆ (Internal Standard)

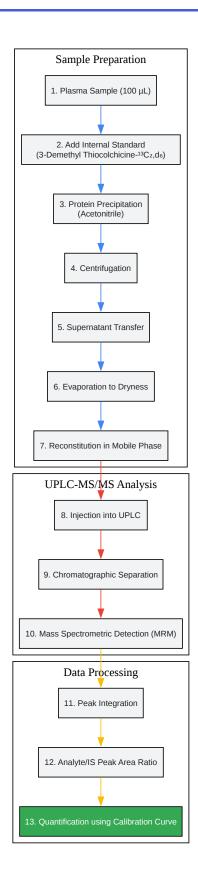


- LC-MS grade acetonitrile, methanol, and water
- Formic acid, analytical grade
- Human plasma (with appropriate anticoagulant, e.g., K2EDTA)
- 2. Instrumentation:
- UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
- Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API 4000 or equivalent)
- 3. Standard Solutions Preparation:
- Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 3-Demethyl Thiocolchicine in 1 mL of methanol.
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 3-Demethyl Thiocolchicine-¹³C₂,d₆ in 1 mL of methanol.
- Working Solutions: Prepare serial dilutions of the analyte and a working solution of the internal standard in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control samples.
- 4. Sample Preparation (Protein Precipitation):
- To 100 μL of human plasma in a microcentrifuge tube, add 20 μL of the internal standard working solution.
- Vortex for 10 seconds.
- Add 300 μL of acetonitrile to precipitate plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes at 4°C.



- Transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Vortex for 30 seconds and transfer to a UPLC vial for analysis.
- 5. UPLC-MS/MS Conditions:
- UPLC Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.7 μm).
- Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μL.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM transitions should be optimized for the specific instrument. Representative transitions for thiocolchicine and its metabolites can be found in the literature.
- 6. Data Analysis:
- Quantify the concentration of 3-Demethyl Thiocolchicine in the plasma samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.





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